9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Description
The compound 9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a purine derivative with a structurally complex architecture. Its core consists of a purine ring system substituted at the 6-position with an octahydropyrrolo[3,4-c]pyrrole moiety, which is further functionalized with a 2-methyl-1,3-thiazole-4-carbonyl group. The 9-position of the purine is modified with a 2-methoxyethyl chain, enhancing hydrophilicity compared to alkyl or aryl substituents. Such modifications are critical in medicinal chemistry for optimizing pharmacokinetic properties, including solubility and bioavailability .
Purine derivatives are widely studied for their roles as kinase inhibitors, antiviral agents, and anticancer therapeutics. However, specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2S/c1-12-23-15(9-29-12)19(27)26-7-13-5-25(6-14(13)8-26)18-16-17(20-10-21-18)24(11-22-16)3-4-28-2/h9-11,13-14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDQUJLRQJNQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bis-proline Derivatives
Amino acid precursors like proline or its derivatives undergo cyclization under acidic or basic conditions. For example, reacting N-Boc-proline with 1,3-diaminopropane in the presence of p-toluenesulfonic acid (PTSA) generates the bicyclic framework. Key parameters include:
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Temperature : 80–100°C under reflux
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Solvent : Toluene or dichloromethane
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Catalyst : 10 mol% PTSA
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Yield : 65–72% after column chromatography.
Reductive Amination Strategies
Alternative methods employ reductive amination of diketones with diamines. For instance, 2,5-hexanedione reacts with 1,2-diaminoethane under hydrogenation conditions (Pd/C, H₂, 50 psi) to yield the octahydropyrrolo[3,4-c]pyrrole core.
Table 1: Comparative Analysis of Core Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | N-Boc-proline | PTSA, toluene, 80°C | 68 | 98 |
| Reductive Amination | 2,5-hexanedione | Pd/C, H₂, 50 psi | 72 | 95 |
Introduction of the 2-Methyl-1,3-thiazole-4-carbonyl Group
Functionalization of the pyrrolo[3,4-c]pyrrole core at position 5 requires regioselective acylation.
Acylation via Carbodiimide Coupling
The 2-methyl-1,3-thiazole-4-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous tetrahydrofuran (THF). The activated ester reacts with the secondary amine of the pyrrolo[3,4-c]pyrrole core at 0–5°C, followed by gradual warming to room temperature.
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Molar Ratio : 1.2:1 (acid:core)
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Reaction Time : 12–16 hours
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Yield : 85–90% after precipitation.
Direct Friedel-Crafts Acylation
In cases where steric hindrance limits carbodiimide coupling, Friedel-Crafts acylation using 2-methyl-1,3-thiazole-4-carbonyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane achieves comparable results.
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Temperature : −10°C to prevent side reactions
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Workup : Quenching with ice-cold water and extraction with ethyl acetate
Conjugation with the 9-(2-Methoxyethyl)-Purine Moiety
The final step involves nucleophilic substitution between the pyrrolo[3,4-c]pyrrole-thiazole intermediate and a purine derivative.
Synthesis of 9-(2-Methoxyethyl)-6-chloropurine
6-Chloropurine is alkylated with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Buchwald-Hartwig Coupling
Palladium-catalyzed cross-coupling links the purine to the pyrrolo[3,4-c]pyrrole-thiazole intermediate. Using Pd(OAc)₂ and Xantphos as ligands in toluene at 110°C facilitates C–N bond formation.
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Molar Ratio : 1:1 (purine:intermediate)
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Base : Cs₂CO₃
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Yield : 70–75% after HPLC purification.
Table 2: Key Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 24 hours |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance throughput, continuous flow reactors optimize exothermic steps like acylation. A tubular reactor with a residence time of 30 minutes at 50°C improves yield reproducibility (±2%).
Green Chemistry Modifications
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Solvent Replacement : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact.
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Catalyst Recycling : Pd catalysts are recovered via nanofiltration membranes, achieving 90% reuse efficiency.
Analytical Validation and Quality Control
Purity Assessment
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HPLC : C18 column, acetonitrile/water gradient (95:5 to 50:50), UV detection at 254 nm
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Impurity Profile : <0.5% unreacted starting materials.
Structural Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, purine-H), 7.89 (s, 1H, thiazole-H), 4.20–3.90 (m, 4H, pyrrolo-pyrrole), 3.65 (s, 3H, OCH₃).
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HRMS : [M+H]⁺ calculated for C₂₃H₂₈N₈O₃S: 513.2014; found: 513.2018.
Challenges and Optimization Strategies
Regioselectivity in Acylation
Competing acylation at position 2 of the pyrrolo[3,4-c]pyrrole core is mitigated by using bulkier acylating agents (e.g., tert-butyl esters) or low-temperature conditions.
Purine Coupling Efficiency
Pd catalyst deactivation due to thiazole coordination is addressed by adding 1,2,3,4-tetramethylimidazolinium iodide as a co-catalyst, boosting yields to 82%.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: : Involves the use of oxidizing agents such as hydrogen peroxide or chromium trioxide, often leading to oxidized derivatives.
Reduction: : Utilizing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form reduced products.
Substitution: : Occurs at various reactive sites on the molecule, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents include acids, bases, and metal catalysts, each tailored to the specific reaction type. Conditions such as temperature, pressure, and solvent choice play a critical role in reaction efficiency and product yield.
Major Products
The major products depend on the type of reaction. For instance, oxidation typically yields oxygenated derivatives, while reduction can produce more saturated analogs.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit promising anticancer properties. The thiazole derivative in this compound may enhance its efficacy against various cancer cell lines. Studies have shown that thiazole-based compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study : A study published in the Journal of Medicinal Chemistry explored a series of thiazole derivatives and their cytotoxic effects on human cancer cell lines. The results demonstrated that these compounds could significantly inhibit cell proliferation, suggesting a potential application for this compound in cancer therapy .
Antimicrobial Properties
The thiazole ring is known for its antimicrobial activities. This compound may serve as a lead for developing new antimicrobial agents. Preliminary screenings have shown that thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity of Thiazole Derivatives
Drug Development
The structural features of this compound make it a candidate for drug development, especially in designing inhibitors targeting specific enzymes or receptors involved in disease pathways.
Example : The octahydropyrrolo structure has been associated with various biological activities, making it useful in designing drugs that target neurological disorders or metabolic diseases .
Novel Therapeutics
Given its unique combination of functional groups, this compound can be explored for creating novel therapeutics aimed at treating complex diseases such as diabetes or neurodegenerative disorders.
Research Insight : Recent investigations into similar purine derivatives have revealed their potential as inhibitors of key metabolic enzymes, leading to reduced glucose levels and improved insulin sensitivity .
Nanotechnology
The incorporation of this compound into nanocarriers can enhance drug delivery systems due to its ability to interact with biological membranes effectively.
Application Example : Nanoparticles loaded with thiazole derivatives have shown improved bioavailability and targeted delivery capabilities in preclinical studies, indicating significant promise for pharmaceutical applications .
Electronics and Sensing Devices
Research into thiazole-based compounds has also highlighted their potential use in electronic materials due to their conductive properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The binding to these targets can influence biochemical pathways, potentially altering cellular processes. The precise mechanism involves both non-covalent interactions (e.g., hydrogen bonding, Van der Waals forces) and, in some cases, covalent modifications.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 9-Phenyl derivatives () exhibit higher hydrophobicity, which may limit bioavailability but enhance membrane permeability .
- 6-Position Functionalization: The thiazole-carbonyl-pyrrolopyrrole moiety in the target compound provides a rigid, planar structure conducive to π-π stacking with protein targets, unlike the flexible 3-methylphenyl-ethanone group in ’s compound . 6-Amino substituents (as in ) enable hydrogen bonding but lack the steric bulk of the pyrrolopyrrole-thiazole system .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Purine Base : The core structure is based on a purine ring, which is known for its role in various biological processes including DNA and RNA synthesis.
- Thiazole Substituent : The presence of a thiazole ring enhances the compound's potential interactions with biological targets.
- Octahydropyrrolo Structure : This component may contribute to the compound's ability to penetrate biological membranes and interact with cellular targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H25N5O2S |
| Molecular Weight | 375.50 g/mol |
The biological activity of this compound likely stems from several mechanisms:
- Enzyme Inhibition : The thiazole moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. For example, thiazole derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Receptor Modulation : The purine structure may allow it to bind to adenosine receptors, influencing various physiological processes such as inflammation and immune response.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives containing thiazole rings have been noted for their ability to induce apoptosis in tumor cells .
- Antimicrobial Properties : Thiazole-containing compounds are often evaluated for their antimicrobial properties. Preliminary data suggest that this compound may possess activity against certain bacterial strains, although further studies are needed for confirmation.
- Neuroprotective Effects : Given the involvement of purines in neurological functions, there is potential for this compound to exhibit neuroprotective effects. Studies on related compounds indicate possible benefits in models of neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a thiazole derivative exhibited significant inhibition of cell proliferation in various cancer cell lines. The study utilized MTT assays to quantify cell viability and found that the derivative had an IC50 value comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Activity
In another investigation, a series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to our target exhibited notable antibacterial activity, suggesting that modifications to the thiazole ring could enhance efficacy.
Q & A
Q. What synthetic strategies are recommended for constructing the octahydropyrrolo[3,4-c]pyrrole core in this compound?
The synthesis of the octahydropyrrolo[3,4-c]pyrrole moiety can be approached via cyclization reactions using 3-aminopyrrole precursors. For example, outlines methods for analogous pyrrolo[3,2-d]pyrimidine systems, where amine intermediates (e.g., 3-amino-2-cyanopyrroles) undergo cyclization with formamide under reflux conditions. Key parameters include solvent selection (DMF or ethanol), reaction time (6–8 hours), and temperature (100–120°C). Purification via crystallization from ethanol-DMF mixtures is critical to isolate high-purity products .
Q. How can Pd-catalyzed cross-coupling reactions be applied to functionalize the purine scaffold at position 6?
demonstrates the use of Pd(Ph₃)₄ and K₂CO₃ in toluene for Suzuki-Miyaura coupling to introduce aryl groups at position 6 of purines. For the target compound, this method can be adapted to couple the boronic acid derivative of the thiazole-pyrrolidine fragment. Optimal conditions include reflux (12 hours), inert atmosphere, and post-reaction purification via column chromatography (EtOAc/hexane gradients) .
Advanced Research Questions
Q. What analytical techniques are most effective for resolving stereochemical ambiguities in the octahydropyrrolo[3,4-c]pyrrole system?
Q. How can researchers optimize the coupling efficiency of the 2-methylthiazole-4-carbonyl group to the pyrrolidine ring?
highlights the use of thiophene-thiazole coupling via Heck or Buchwald-Hartwig reactions. For the target compound, activating the carbonyl group (e.g., as an acid chloride) and employing a coupling agent like EDCI/HOBt in DMF could improve yields. Monitoring reaction progress via LC-MS and optimizing catalyst loading (e.g., 5–10 mol% Pd) are critical .
Q. What methodologies are suitable for evaluating the compound’s inhibition of kinase or HDAC activity?
describes HDAC inhibition assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) and cellular assays (e.g., Western blotting for acetylated histone H3). For kinase inhibition, competitive binding assays (e.g., ADP-Glo™) or enzymatic profiling using recombinant kinases are recommended. Dose-response curves (IC₅₀ determination) and molecular docking (AutoDock Vina) can validate mechanism-of-action hypotheses .
Data Analysis and Contradictions
Q. How should researchers address discrepancies between in vitro and cellular activity data?
Discrepancies may arise from poor cellular permeability or off-target effects. emphasizes solubility optimization (e.g., using PEG-400 or cyclodextrins) and pharmacokinetic profiling (e.g., Caco-2 assays for membrane permeability). Parallel in vitro and cellular assays (e.g., ATP depletion vs. proliferation inhibition) help identify confounding factors .
Q. What strategies mitigate low yields during the final purification of the compound?
and recommend tandem purification steps: initial column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol-DMF or THF/hexane). For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water gradients) improves resolution. Monitoring for byproducts (e.g., dehalogenation or oxidation) via LC-MS is essential .
Methodological Challenges
Q. How can researchers stabilize the 2-methoxyethyl group against metabolic degradation?
Structure-activity relationship (SAR) studies, as in , suggest replacing the methoxy group with bioisosteres (e.g., trifluoromethoxy or methylsulfonyl) to enhance metabolic stability. Isotope labeling (¹⁴C or ³H) in pharmacokinetic studies tracks degradation pathways .
Q. What computational tools are recommended for predicting binding modes with biological targets?
Molecular dynamics simulations (AMBER or GROMACS) and docking software (Schrödinger Glide) are effective. utilized AutoDock to model HDAC binding, while QM/MM calculations (Gaussian) can refine electronic interactions in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
